Ethyl 2-hydroxyhexanoate
Overview
Description
Ethyl 2-hydroxyhexanoate, also known as ethyl 2-hydroxycaproate, is an organic compound with the molecular formula C8H16O3. It is an ester derived from 2-hydroxyhexanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Ethyl 2-hydroxyhexanoate, also known as Ethyl 2-hydroxycaproate, is a chemical compound with the formula CH3(CH2)3CH(OH)COOC2H5
It has been used as a starting material in the stereospecific synthesis of 2-fluorohexanoic acid .
Mode of Action
It has been reported that it undergoes an enantioselective transesterification reaction catalyzed by lipase . This suggests that the compound may interact with its targets through enzymatic reactions, leading to changes in the chemical structure and properties of the targets.
Biochemical Pathways
It is known that the compound can participate in transesterification reactions, which are important in various biochemical processes, including lipid metabolism
Result of Action
Its use in the synthesis of 2-fluorohexanoic acid suggests that it may play a role in the production of other chemical compounds
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 2-hydroxyhexanoate are not fully understood yet. It is known that the compound can be involved in enzymatic reactions. For instance, it has been reported that the compound can undergo an enantioselective transesterification reaction catalyzed by lipase . This suggests that this compound can interact with enzymes such as lipase, potentially influencing their activity.
Cellular Effects
It is known that the compound can be used as a starting material in the stereospecific synthesis of 2-fluorohexanoic acid . This suggests that this compound may influence cellular processes related to the synthesis of other compounds.
Molecular Mechanism
Its involvement in enzymatic reactions suggests that it may interact with biomolecules such as enzymes, potentially influencing their activity .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 195 °C and a density of 0.967 g/mL at 25 °C . This suggests that the compound is stable under standard laboratory conditions.
Metabolic Pathways
It is known that the compound can be involved in enzymatic reactions, suggesting that it may interact with metabolic pathways involving enzymes such as lipase .
Transport and Distribution
Given its involvement in enzymatic reactions, it is possible that the compound may be transported and distributed via mechanisms involving enzymes .
Subcellular Localization
Given its involvement in enzymatic reactions, it is possible that the compound may be localized in subcellular compartments where these reactions occur .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxyhexanoate can be synthesized through the esterification of 2-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester and the removal of water produced during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxyhexanoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as lipases or strong acids/bases.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-Hydroxyhexanoic acid and ethanol.
Transesterification: Different esters and alcohols.
Oxidation: Ketones or carboxylic acids.
Scientific Research Applications
Ethyl 2-hydroxyhexanoate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 2-hydroxyhexanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxyhexanoate: Another ester with a hydroxyl group on the third carbon instead of the second.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: An ester with a different alkyl group and a shorter carbon chain.
Uniqueness
This compound is unique due to its specific structure, which includes a hydroxyl group on the second carbon. This structural feature influences its reactivity and applications, making it suitable for specific chemical and biological processes.
Properties
IUPAC Name |
ethyl 2-hydroxyhexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-6-7(9)8(10)11-4-2/h7,9H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYSSTRVUMCKKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30966448 | |
Record name | Ethyl 2-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52089-55-1, 6946-90-3 | |
Record name | Ethyl 2-hydroxyhexanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52089-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl dl-2-hydroxycaproate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006946903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-hydroxyhexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052089551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-hydroxyhexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30966448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-hydroxyhexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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